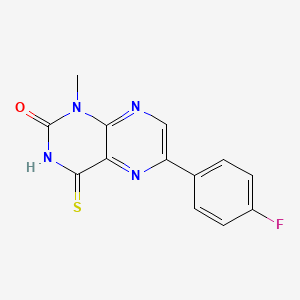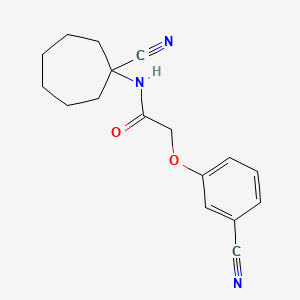
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide, also known as CCPA, is a potent and selective agonist of the A1 adenosine receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide exerts its effects by binding to and activating the A1 adenosine receptor, which is a G protein-coupled receptor. Activation of the A1 receptor leads to the inhibition of adenylate cyclase and the activation of potassium channels, resulting in the hyperpolarization of the cell membrane and the inhibition of neurotransmitter release. N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also inhibits the activity of phosphodiesterase, which leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger that regulates various cellular processes.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also has cardioprotective effects by reducing myocardial ischemia-reperfusion injury and decreasing infarct size. Moreover, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
实验室实验的优点和局限性
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, it is a potent and selective agonist of the A1 adenosine receptor, which makes it a valuable tool for studying the role of the A1 receptor in various cellular processes. However, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which makes it difficult to study its long-term effects. Moreover, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has a low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide. One direction is to study its potential therapeutic applications in other diseases such as neurodegenerative diseases and diabetes. Another direction is to study its long-term effects and its potential side effects in vivo. Moreover, future studies could focus on developing more potent and selective agonists of the A1 adenosine receptor based on the structure of N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide.
合成方法
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide can be synthesized by reacting 1-cyanocycloheptanecarboxylic acid with 3-cyanophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide can be purified by recrystallization or column chromatography.
科学研究应用
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as ischemia, inflammation, and cancer. It has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and decreasing infarct size. N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
属性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-11-14-6-5-7-15(10-14)22-12-16(21)20-17(13-19)8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYOLMMTDWFCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

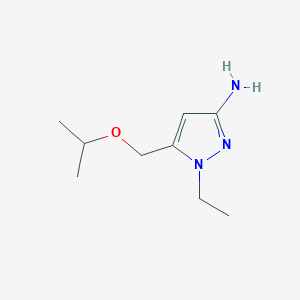
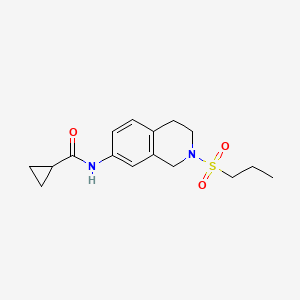
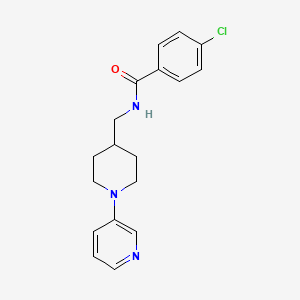
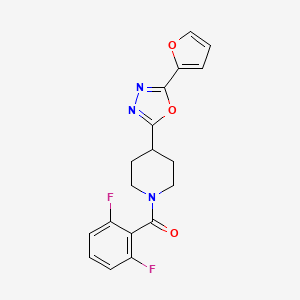

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2398488.png)
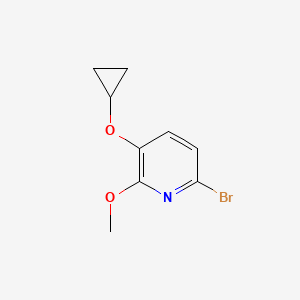
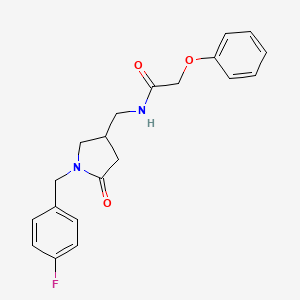

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2398496.png)
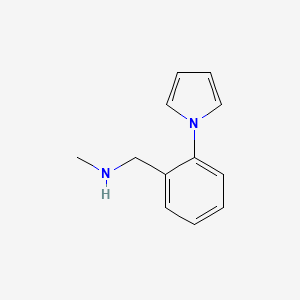

![2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2398503.png)
